{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone
Description
{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a 4-chlorophenylsulfanyl group and at position 4 with a piperidine-linked methanone moiety. This compound is structurally analogous to morpholine derivatives (e.g., {5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone), where the oxygen atom in morpholine increases polarity compared to piperidine .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-10-4-6-11(7-5-10)20-14-12(16-17-21-14)13(19)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORVZCGVHDVAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone typically involves the reaction of 4-chlorophenyl thiol with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is typically mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.
Example Reaction:
Key Observations:
-
Sulfoxide formation occurs selectively at low temperatures.
-
Over-oxidation to sulfones requires stronger oxidants and prolonged reaction times.
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,2,3-thiadiazole ring undergoes nucleophilic substitution, particularly at the 4-position. Amines, alkoxides, and thiols are common nucleophiles.
Example Reaction with Piperidine:
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
Yield: ~65–75% (estimated from analogous reactions in).
Functionalization of the Piperidine Moiety
The piperidine nitrogen participates in condensation and alkylation reactions. For example, it reacts with acyl chlorides to form amides or with alkyl halides to generate quaternary ammonium salts.
Example Amidation Reaction:
Key Reagents:
-
Triethylamine (base)
-
Tetrahydrofuran (solvent)
Ring-Opening Reactions
Under strong acidic or basic conditions, the thiadiazole ring can undergo ring-opening. For instance, treatment with concentrated hydrochloric acid leads to cleavage of the thiadiazole ring, forming thioamide intermediates .
Mechanism:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitated by the 4-chlorophenyl group. This enables the introduction of aryl or heteroaryl substituents.
Example Suzuki Coupling:
Optimized Conditions:
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
|---|---|
| Solvent | 1,2-Dimethoxyethane (DME) |
| Base | Sodium carbonate |
| Temperature | 90°C |
Analytical Characterization
Reaction products are validated using spectroscopic and chromatographic methods:
Comparative Reactivity Insights
The compound’s reactivity is distinct from structurally related molecules:
Scientific Research Applications
Anticancer Research
Overview
Thiadiazole derivatives, including {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone, have shown promising anticancer properties. Recent studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Synthesis and Evaluation
A study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects on various cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited significant anti-proliferative activity, with IC50 values indicating effective cytotoxicity against these cancer cells .
Mechanism of Action
The mechanism underlying the anticancer activity involves modulation of cell cycle dynamics and induction of apoptosis. For instance, some derivatives were shown to affect the expression of proteins involved in cell survival pathways, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
Overview
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains.
Research Findings
In vitro studies have demonstrated that thiadiazole derivatives can inhibit bacterial growth comparable to standard antibiotics. For example, compounds related to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Therapeutic Applications
Metabolic Disorders
Research indicates that compounds similar to this compound may play a role in treating metabolic syndrome. They have been linked to the inhibition of enzymes associated with glucose metabolism and insulin sensitivity .
Neurological Disorders
There is emerging evidence suggesting that thiadiazole derivatives could be beneficial in treating central nervous system disorders. Studies have indicated potential neuroprotective effects that may mitigate conditions such as mild cognitive impairment and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the thiadiazole ring or the piperidine moiety can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances anticancer activity |
| Sulfanyl group | Increases antimicrobial potency |
| Piperidine | Improves bioavailability |
Mechanism of Action
The mechanism of action of {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 1,3,4-Oxadiazole Derivatives : Compounds like 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide () replace the 1,2,3-thiadiazole with a 1,3,4-oxadiazole. The oxadiazole’s higher electronegativity may reduce metabolic stability compared to thiadiazoles .
- Triazole-Thiazole Hybrids: 4-({5-[(4-chlorophenyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amines () feature a triazole-thiazole scaffold.
Substituent Variations
- Piperidine vs. Morpholine: Replacing piperidine with morpholine (e.g., {5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone) introduces an oxygen atom, increasing polarity (cLogP reduction by ~0.5) and aqueous solubility .
- Sulfanyl vs. Sulfonyl: The sulfanyl group (-S-) in the target compound differs from sulfonyl (-SO2-) groups in derivatives like 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide ().
Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Polarity (cLogP)* |
|---|---|---|---|---|
| Target Compound | 1,2,3-Thiadiazole | 4-Cl-Ph-S-, Piperidine-methanone | ~351.9 | ~3.2 |
| {5-[(4-Cl-Ph-S)-Thiadiazol-4-yl}(morpholino)methanone | 1,2,3-Thiadiazole | 4-Cl-Ph-S-, Morpholine-methanone | ~353.8 | ~2.7 |
| 3-[(5-{1-[(4-Cl-Ph-SO2)-Piperidinyl}-Oxadiazol-2-yl)S-Propanamide | 1,3,4-Oxadiazole | 4-Cl-Ph-SO2-, Piperidinyl | ~482.0 | ~2.5 |
| 4-({5-[(4-Cl-Ph-S)-Triazol-3-yl}Methyl)-Thiazol-2-amine | 1,2,4-Triazole | 4-Cl-Ph-S-, Thiazole-amine | ~403.9 | ~3.0 |
*Estimated using fragment-based methods (e.g., ).
Biological Activity
The compound {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
Structural Overview
The structure of the compound features a thiadiazole ring linked to a piperidine moiety, which is significant for its biological activity. The presence of the 4-chlorophenyl group enhances the lipophilicity and potentially the binding affinity of the compound to biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- In vitro Studies : The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines. Compounds with piperazine or piperidine substitutions demonstrated enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For example, one study reported an IC50 value of 2.32 µg/mL for a related compound with a benzyl piperidine moiety .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via increased Bax/Bcl-2 ratios and activation of caspase pathways. This suggests that these compounds can effectively trigger programmed cell death in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties:
- Broad Spectrum : Research indicates that these compounds possess antibacterial and antifungal activities. They have been tested against pathogens such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects .
- Mechanisms : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are well-documented:
- Inhibition Studies : Compounds have been shown to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity using the MTT assay. Compounds with specific substitutions exhibited enhanced selectivity for cancer cells over normal cells .
- Antimicrobial Screening : Another investigation focused on the synthesis of thiadiazole derivatives with varying substituents. The results indicated that certain modifications significantly improved antibacterial potency against Gram-positive and Gram-negative bacteria .
Data Summary
Q & A
Q. What are the optimal synthetic routes for preparing {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone?
The synthesis typically involves coupling a chlorophenyl-sulfanyl thiadiazole precursor with a piperidine-containing carbonyl group. A common approach includes:
- Step 1: Formation of the 1,2,3-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid/DMF reflux) .
- Step 2: Introduction of the 4-chlorophenylsulfanyl group using nucleophilic aromatic substitution (SNAr) with a thiolate anion .
- Step 3: Piperidine coupling via a Friedel-Crafts acylation or amide bond formation, optimized with catalysts like DCC/DMAP .
Key Considerations: Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–100°C for SNAr), and purification via column chromatography .
Q. How is the structural identity of this compound confirmed in experimental settings?
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR verify the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.2–7.8 ppm for the chlorophenyl group) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (exact mass calculated as 365.03 g/mol) .
- X-ray Crystallography: Single-crystal analysis using SHELX or WinGX software resolves bond lengths and angles, critical for confirming stereochemistry .
Q. What solvents and reaction conditions maximize yield in sulfanyl-group incorporation?
- Solvents: DMF or DMSO (high polarity aids in stabilizing thiolate intermediates) .
- Bases: K₂CO₃ or NaH deprotonate the thiol precursor to enhance nucleophilicity .
- Temperature: 80–100°C for 6–12 hours achieves >70% yield in SNAr reactions .
Data Note: Excess chlorophenyl thiol (1.5 eq) minimizes byproducts like disulfides .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies may arise from dynamic effects (e.g., tautomerism in the thiadiazole ring) or crystal packing forces altering bond lengths. Strategies include:
- Variable-Temperature NMR: Identifies conformational flexibility in solution .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯π contacts) that distort solid-state structures .
- DFT Calculations: Compare optimized gas-phase geometries with experimental data to isolate environmental effects .
Example: A 0.05 Å deviation in C–S bond lengths between X-ray and DFT may indicate crystal lattice strain .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Core Modifications: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess electronic effects on bioactivity .
- Piperidine Substitution: Introduce methyl or acetyl groups to the piperidine nitrogen to evaluate steric vs. electronic contributions .
- High-Throughput Screening: Use automated synthesis platforms to generate libraries of analogs, followed by enzymatic assays (e.g., kinase inhibition) .
Q. How does the sulfanyl-thiadiazole moiety influence reactivity in cross-coupling reactions?
The sulfur atom in the thiadiazole acts as a directing group in Pd-catalyzed couplings:
- Suzuki-Miyaura: The 5-position sulfanyl group facilitates palladium insertion, enabling aryl boronic acid coupling at the 4-position .
- Oxidative Additions: Thiadiazole’s electron-deficient nature stabilizes Pd(0) intermediates, improving catalytic turnover .
Caution: Harsh conditions (e.g., >100°C) may cleave the thiadiazole ring; monitor via TLC .
Q. What mechanistic insights explain unexpected byproducts during piperidine acylation?
Common byproducts (e.g., N-oxide or dimeric species) arise from:
- Over-Oxidation: Residual peroxides in solvents oxidize the piperidine nitrogen; use freshly distilled THF .
- Radical Pathways: UV light exposure generates piperidinyl radicals, leading to dimerization; conduct reactions under inert gas .
Mitigation: Add radical inhibitors (e.g., BHT) and use Schlenk-line techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
